Dinitrogen trioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nitrosating Agent:

N₂O₃ demonstrates strong nitrosating capabilities, readily introducing the nitro (-NO₂) functional group into organic molecules. This property holds promise in various research fields, including:

Organic synthesis

N₂O₃ can be employed for the nitrosation of organic compounds, facilitating the introduction of the nitro group for targeted functionalities. Studies have explored its use in the synthesis of pharmaceuticals, dyes, and other valuable organic materials [On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N‐Nitrosative Reactions, National Institutes of Health (.gov) ].

Understanding biological processes

Nitrosylation plays a crucial role in various biological pathways. Researchers are investigating N₂O₃ as a tool to study nitrosylation events in cells and understand their impact on physiological processes [The contribution of N2O3 to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation, National Institutes of Health (.gov) ].

Potential Future Applications:

Several potential future applications of N₂O₃ in research are under exploration, although significant challenges need to be addressed:

Rocket propellants

N₂O₃ exhibits potential as an oxidizer in rocket propellants due to its high oxidizing power. However, its instability and safety concerns necessitate further research and development [Dinitrogen trioxide | N2O3 | CID 61526, National Institutes of Health (.gov) ].

Environmental studies

N₂O₃ is a natural constituent of the atmosphere, and research is ongoing to understand its role in atmospheric chemistry and potential environmental implications [Notes on Dinitrogen Trioxide, N2O3, Unacademy unacademy.com].

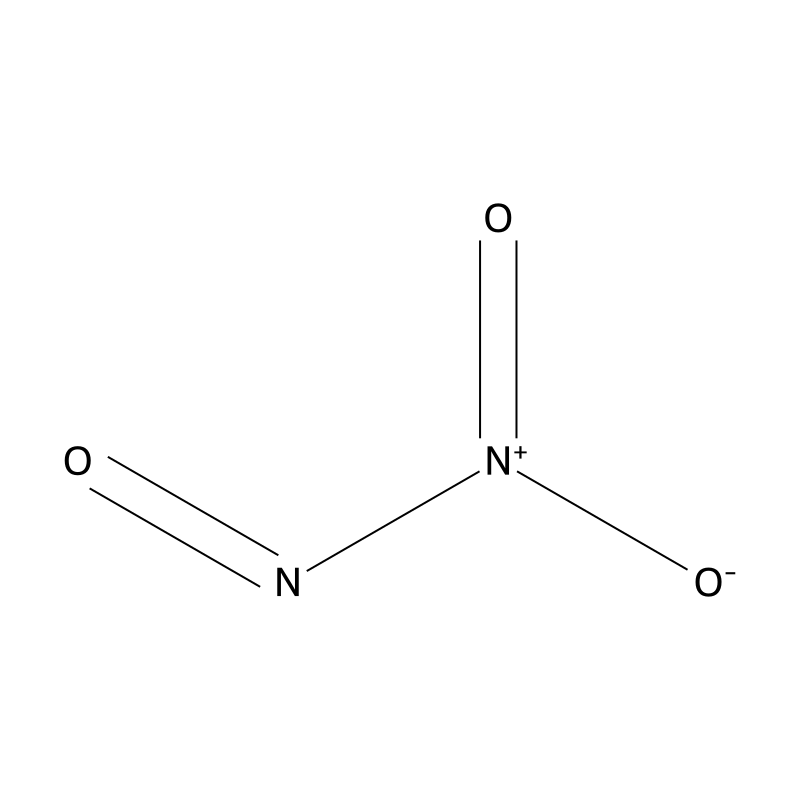

Dinitrogen trioxide, with the chemical formula , is an inorganic compound that belongs to the family of nitrogen oxides. It is also known as nitrous anhydride and is characterized by its deep blue color in liquid and solid states. Dinitrogen trioxide is formed by the reaction of equal parts of nitric oxide and nitrogen dioxide at low temperatures (below −21 °C) and exists primarily in liquid or solid form due to its instability at higher temperatures, where it dissociates into its gaseous components . The compound exhibits a planar structure with a long N–N bond length of 186 picometers, which is notably longer than that found in hydrazine .

If nitrous acid is not consumed rapidly, it can decompose into nitric oxide and nitric acid:

In basic solutions, dinitrogen trioxide can react to form nitrite salts:

Moreover, dinitrogen trioxide can participate in nitrosation reactions with amines, leading to the formation of N-nitrosamines .

Dinitrogen trioxide exhibits notable biological activity, primarily due to its ability to act as a nitrosating agent. It has been studied for its role in cellular signaling and potential therapeutic applications. The compound can induce nitrosative stress, which may lead to cellular damage or apoptosis in certain contexts. Its reactivity allows it to modify proteins and nucleic acids, impacting various biological processes .

Dinitrogen trioxide can be synthesized through several methods:

- Direct Synthesis: By cooling a mixture of nitric oxide and nitrogen dioxide at low temperatures. The equilibrium reaction is as follows:

- From Nitrous Acid: By generating nitrous acid from sodium nitrite and an acid, followed by controlling the conditions to favor the formation of dinitrogen trioxide.

- Phase Equilibrium Techniques: Recent studies emphasize controlling temperature, pressure, and molar ratios during synthesis to achieve pure dinitrogen trioxide solutions .

Dinitrogen trioxide has several applications primarily in organic synthesis as a nitrosating agent. Its high reactivity and favorable atom economy make it suitable for:

- Synthesis of N-nitrosamines: Used in pharmaceuticals and agrochemicals.

- Nitrosative transformations: Involving the modification of biomolecules for research purposes.

- Special Purpose Fuels: Due to its energetic properties when decomposed under specific conditions .

Studies on dinitrogen trioxide interactions focus on its mechanisms of action in biological systems. Research has shown that it can induce nitrosative stress, influencing cellular signaling pathways. Interaction studies have highlighted its role in modifying proteins through nitrosation, which can affect enzyme activity and gene expression . Furthermore, investigations into its stability and reactivity under various conditions provide insights into optimizing its use in synthetic applications .

Dinitrogen trioxide shares similarities with other nitrogen oxides but possesses unique characteristics that distinguish it from them:

| Compound | Formula | Key Features |

|---|---|---|

| Dinitrogen tetroxide | Exists as a colorless gas; dimerization of nitrogen dioxide; used in rocket propellants. | |

| Nitric oxide | A free radical; involved in signaling; highly reactive but less stable than dinitrogen trioxide. | |

| Nitrous oxide | Known as laughing gas; used as an anesthetic; less toxic than dinitrogen trioxide. |

Dinitrogen trioxide's unique properties include its stability at low temperatures and its role as an anhydride of nitrous acid, making it particularly valuable in synthetic chemistry compared to other nitrogen oxides .

Traditional Preparative Methods

Conventional methods for N$$2$$O$$3$$ synthesis rely on the equilibrium between nitric oxide (NO) and nitrogen dioxide (NO$$2$$) at low temperatures:

$$

\text{NO} + \text{NO}2 \rightleftharpoons \text{N}2\text{O}3 \quad (\text{below } -21^\circ\text{C})

$$

This exothermic reaction requires cooling to stabilize the product, as N$$2$$O$$3$$ dissociates readily at higher temperatures. Early approaches involved dissolving copper in concentrated nitric acid to generate NO and NO$$2$$, followed by fractional condensation. However, this method suffers from impurities due to competing reactions, such as the formation of dinitrogen tetroxide (N$$2$$O$$_4$$) and residual nitric acid.

A solvent-mediated variant utilizes toluene or dichloromethane at -30°C to dissolve the gases, achieving a 94.4% yield. Despite improvements, traditional methods remain labor-intensive, requiring stringent temperature control and offering limited scalability.

| Traditional Synthesis Challenges |

|---|

| - Temperature sensitivity (< -21°C) |

| - Competing decomposition to NO/NO$$_2$$ |

| - Difficulty in isolating pure N$$2$$O$$3$$ |

| - Hazardous handling of toxic gases |

Continuous Flow Chemistry Approaches

Recent breakthroughs in flow chemistry have addressed N$$2$$O$$3$$'s instability by eliminating gas-liquid phase separation. Monbaliu et al. developed a continuous flow platform that combines NO and oxygen (O$$2$$) in a solvent-saturated environment, producing anhydrous N$$2$$O$$_3$$ solutions up to 1 M. The system employs mass flow controllers to regulate gas inputs and a back-pressure regulator (5 bar) to suppress decomposition.

Key advantages include:

- Precision: Synchronized gas and solvent flows ensure stoichiometric control.

- Safety: Microfluidic reactors minimize exposure to toxic intermediates.

- Scalability: Direct integration with downstream nitrosation modules enables continuous production of N-heterocycles like benzotriazoles and sydnones.

This method bypasses the need for cryogenic conditions, achieving stable N$$2$$O$$3$$ concentrations at 20°C. The elimination of headspace in flow reactors prevents gas-phase equilibria, a critical factor in maintaining reagent integrity.

Phase Equilibrium-Based Liquid-Phase Control

The stability of N$$2$$O$$3$$ in solution is highly solvent-dependent. Thermodynamic studies reveal that donor solvents (e.g., acetonitrile, DMF) stabilize N$$2$$O$$3$$ by coordinating to its electrophilic nitrogen centers, reducing dissociation into NO and NO$$_2$$. In contrast, nonpolar solvents like dichloromethane accelerate decomposition due to poor solvation.

The phase rule governing N$$2$$O$$3$$ synthesis underscores the importance of maintaining a homogeneous liquid phase. By saturating the solvent with NO and O$$2$$ under pressure, flow systems shift the equilibrium toward N$$2$$O$$3$$, achieving concentrations unattainable in batch processes. For example, a 50:50 mixture of MeCN and DCM stabilizes N$$2$$O$$_3$$ while accommodating poorly soluble substrates.

Low-Temperature Synthesis and Stability Challenges

Despite advancements, low-temperature synthesis remains relevant for high-purity applications. At -100°C, N$$2$$O$$3$$ forms a deep blue liquid with a density of 1.447 g/cm³, which can be stored briefly before decomposition. However, its melting point (-100.7°C) and boiling point (3.5°C) necessitate specialized equipment, limiting practicality.

Decomposition pathways complicate storage:

$$

\text{N}2\text{O}3 \rightarrow \text{NO} + \text{NO}2 \quad (\text{above } -21^\circ\text{C})

$$

$$

2\text{NO}2 \rightleftharpoons \text{N}2\text{O}4

$$

To mitigate this, in situ generation is preferred, particularly for nitrosation reactions. Recent patents describe isothermal reactors that optimize gas mixing ratios (NO:O$$2$$ = 4:1) to maximize N$$2$$O$$_3$$ yield while minimizing byproducts.

Nitrosation Mechanisms in Organic Synthesis

N₂O₃ is a potent nitrosating agent due to its ability to transfer nitrosonium (NO⁺) equivalents to nucleophilic substrates. In organic synthesis, this property enables the efficient formation of N-nitroso compounds, such as benzotriazoles and sydnones, with near-quantitative atom economy [2]. For example, continuous flow systems have been developed to generate anhydrous N₂O₃ solutions (up to 1 M), which facilitate rapid nitrosation under controlled conditions [2]. The reaction proceeds via electrophilic attack on amines or thiols, as illustrated below:

$$

\text{R-NH}2 + \text{N}2\text{O}3 \rightarrow \text{R-NH-NO} + \text{HNO}2

$$

Kinetic studies reveal that nitrosation rates depend on substrate accessibility to the N₂O₃ molecule, with sterically hindered amines exhibiting reduced reactivity [2].

Equilibrium Dynamics with Nitric Oxide and Nitrogen Dioxide/N₂O₄ Systems

N₂O₃ exists in a dynamic equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂), governed by the following reaction:

$$

\text{N}2\text{O}3 \rightleftharpoons \text{NO} + \text{NO}2 \quad (k1 = 8.1 \times 10^4 \, \text{s}^{-1}; \, k_{-1} = 1.1 \times 10^9 \, \text{M}^{-1}\text{s}^{-1})

$$

| Parameter | Value |

|---|---|

| Equilibrium constant (K) | $$7.36 \times 10^{-5}$$ |

| Half-life in water | 1.3 ms |

At physiological concentrations (1 μM NO and NO₂), only 13.6 nM N₂O₃ exists at equilibrium, favoring dissociation [1]. This equilibrium shifts under varying conditions:

- Temperature: Higher temperatures accelerate dissociation.

- Solvent polarity: Nonpolar solvents stabilize N₂O₃ by reducing radical recombination [3].

The coexistence of N₂O₃ with dinitrogen tetroxide (N₂O₄) introduces additional complexity:

$$

\text{NO}2 + \text{NO}2 \rightleftharpoons \text{N}2\text{O}4 \quad \text{and} \quad \text{N}2\text{O}4 + \text{NO} \rightleftharpoons \text{N}2\text{O}3 + \text{NO}_2

$$

These interconversions dominate in gas-phase systems but are modulated in solution by solvent cage effects [1] [3].

Homolytic Cleavage and Radical Intermediates

Homolytic cleavage of N₂O₃ generates NO and NO₂ radicals, which participate in chain reactions:

$$

\text{N}2\text{O}3 \rightarrow \text{NO}^\bullet + \text{NO}_2^\bullet

$$

Radical pathways compete with direct nitrosation, particularly in the presence of thiols or amines. For instance:

- Thiol oxidation: NO₂ reacts with glutathione (GSH) at $$4.8 \times 10^7 \, \text{M}^{-1}\text{s}^{-1}$$, outpacing N₂O₃ formation under physiological conditions [1].

- Nitrosative vs. oxidative outcomes: Substrates like cysteine undergo S-nitrosation via radical recombination ($$ \text{RS}^\bullet + \text{NO}^\bullet \rightarrow \text{RSNO} $$), while others (e.g., captopril) react directly with N₂O₃ [1] [3].

Solvent-Dependent Stability and Reaction Kinetics

N₂O₃’s stability varies dramatically across solvents:

| Solvent | Half-life (25°C) | Key Factors |

|---|---|---|

| Water | 1.3 ms | Hydrolysis ($$k = 530 \, \text{s}^{-1}$$) |

| Dichloromethane | ~10 min | Low polarity reduces dissociation |

| Gas phase | <1 μs | Unimolecular decomposition |

Hydrolysis proceeds via:

$$

\text{N}2\text{O}3 + \text{H}2\text{O} \rightarrow 2\text{HNO}2

$$

Bicarbonate and phosphate ions catalyze this process by stabilizing transition states [1] [5]. In contrast, aprotic solvents like acetonitrile extend N₂O₃’s lifetime, enabling its use in synthetic applications [2].

Mechanistic Insights from Recent Studies

Role of Metal Complexes in Nitrosation

Dinitrosyl iron complexes (DNICs) mediate thiol nitrosation independently of N₂O₃. One proposed mechanism involves:

- Fe²⁺ coordination with two NO molecules.

- Redistribution of electrons to form Fe¹⁺(NO⁺)₂.

- Reaction with thiols to yield S-nitrosothiols [1].

This pathway highlights alternative nitrosation routes in biological systems where N₂O₃ concentrations are negligible.

Impact of Oxygen Tension on Reactivity

Hypoxic conditions enhance N₂O₃-mediated cytotoxicity, as demonstrated by studies with the NO donor DETA/NO [4]. Under low O₂:

- Glutathione depletion sensitizes cells to nitrosative stress.

- Hypoxia-inducible factor (HIF-1α) destabilization amplifies apoptotic signaling [4].

Protein S-Nitrosation in Cellular Signaling

Protein S-nitrosation represents one of the most significant biological functions of dinitrogen trioxide, serving as a critical post-translational modification mechanism that regulates protein function analogous to phosphorylation [1]. Dinitrogen trioxide exhibits exceptional reactivity toward nucleophilic thiols, with rate constants exceeding 6 × 10^7 M^-1s^-1 for the formation of S-nitrosothiols [2]. This reaction proceeds through direct nucleophilic attack on the nitrogen atom of dinitrogen trioxide by thiolate anions, transferring a nitroso moiety to generate S-nitrosothiols and nitrite [2].

The specificity of dinitrogen trioxide-mediated S-nitrosation is determined by the protein thiol electrostatic microenvironment, with proteins containing acid-base motifs surrounding reactive cysteine residues being preferentially targeted [1]. This modification can regulate protein function through multiple mechanisms, including direct inhibition of catalytically active cysteines, modification of allosteric sites, and alteration of protein-protein interactions [3].

Transnitrosation reactions represent a crucial mechanism whereby dinitrogen trioxide facilitates the transfer of nitroso groups between proteins, enabling selective activation and inhibition of specific signaling pathways [3]. These protein-protein transnitrosation reactions occur when proteins with appropriate redox potentials interact directly, with the redox potential difference being a major determinant for nitroso group transfer [3]. Notable transnitrosation cascades include hemoglobin to anion exchanger-1, thioredoxin to caspase-3, and glyceraldehyde-3-phosphate dehydrogenase to nuclear proteins [3].

The formation of dinitrogen trioxide is particularly favored in hydrophobic membrane environments, where the "lens effect" concentrates both nitric oxide and oxygen by approximately 3-fold, resulting in a theoretical 27-fold acceleration of nitric oxide autooxidation [2]. This membrane-associated formation of dinitrogen trioxide is estimated to account for approximately 50% of all cellular nitric oxide autooxidation, despite membranes comprising only 3% of cellular volume [2].

Hemoglobin-Mediated Nitrite Reductase Activity

Hemoglobin-catalyzed nitrite reduction represents a fundamental mechanism for dinitrogen trioxide generation in the vascular system, with profound implications for hypoxic signaling [4] [5]. Deoxyhemoglobin functions as an allosterically regulated nitrite reductase, with oxygen binding increasing the rate of nitrite conversion to nitric oxide through R-state catalysis [5]. This process is pH-dependent, with the reaction exhibiting first-order dependence on hydrogen ion concentration between pH 6.0 and 8.0 [5].

The nitrite reductase and anhydrase redox cycle catalyzes the anaerobic conversion of two molecules of nitrite into dinitrogen trioxide, representing a novel mechanism for both anaerobic and metal-catalyzed dinitrogen trioxide formation [4] [6]. This reaction proceeds through the formation of a nitrite-bound methemoglobin intermediate that exhibits ferrous nitrogen dioxide character, enabling rapid reaction with nitric oxide to form dinitrogen trioxide [4] [7].

The oxygen-bound form of nitrite-methemoglobin demonstrates significant ferrous nitrogen dioxide character, facilitating rapid reaction with nitric oxide to generate dinitrogen trioxide [4]. This mechanism is particularly significant because it redox-cycles, regenerating ferrous heme, and the nitrite-methemoglobin intermediate is not observable by electron paramagnetic resonance spectroscopy, rendering this reaction previously "invisible" to experimentalists [4].

Dinitrogen trioxide export from erythrocytes occurs through multiple pathways, including lipid partitioning, homolysis to nitric oxide, and direct nitrosation of thiols [4] [7]. The uncharged nature of dinitrogen trioxide enables its diffusion across hydrophobic erythrocyte membrane channels such as aquaporin or Rh channels, facilitating the escape of nitric oxide bioactivity from the red blood cell compartment [4].

Vasodilation Mechanisms in Hypoxic Conditions

Hypoxic vasodilation mediated by dinitrogen trioxide represents a critical mechanism for matching oxygen delivery to metabolic demand in tissues [8] [9]. Under hypoxic conditions, the formation of dinitrogen trioxide allows nitric oxide bioactivity to escape the red blood cell compartment and mediate vasodilation through soluble guanylyl cyclase activation [8] [9].

Mathematical modeling demonstrates that dinitrogen trioxide formation is enhanced under hypoxic conditions with moderate nitrite concentrations, significantly preserving the nitric oxide produced by hemoglobin nitrite reductase activity [10] [11]. The dinitrogen trioxide pathway can elevate nitric oxide reaching vascular smooth muscle cells, with nitrite retaining its ability to increase nitric oxide bioavailability even under varying flow conditions [10] [11].

Membrane partitioning effects play a crucial role in hypoxic vasodilation, as dinitrogen trioxide preferentially partitions into lipid compartments where it is protected from hydrolysis [2]. The partition coefficient for both nitric oxide and oxygen in lipid membranes is approximately 3, resulting in accelerated nitric oxide autooxidation and enhanced dinitrogen trioxide formation in membrane-associated compartments [2].

The nitrite-dependent vasodilation mechanism demonstrates oxygen-sensitivity, with vasodilation being facilitated by hypoxia and following first-order kinetics in nitrite concentration regardless of oxygen levels [12]. This process is intrinsic to the vessel wall and depends on active soluble guanylyl cyclase, but operates independently of known nitric oxide-generating nitrite reductase activities [12].

S-Nitrosothiol Formation and Thiol Reactivity

S-Nitrosothiol formation through dinitrogen trioxide represents a major pathway for nitric oxide-mediated cellular signaling [13] [14]. The reaction between dinitrogen trioxide and glutathione exhibits a rate constant of approximately 3 × 10^5 M^-1s^-1, with the reaction proceeding through nucleophilic attack by the thiolate anion on dinitrogen trioxide [15] [16].

Thiol reactivity mechanisms involve multiple pathways for S-nitrosothiol formation, including direct reaction with dinitrogen trioxide, thiyl radical recombination with nitric oxide, and metal-catalyzed pathways [17]. The thiyl radical recombination pathway exhibits rate constants of 1-3 × 10^9 M^-1s^-1, making it fast enough to compete with nitric oxide binding to heme proteins [17].

The formation of S-nitrosothiols is favored at oxygen concentrations typically found in tissues, with maximum nitrosation yields observed at approximately 3% oxygen concentration [14] [18]. Higher oxygen tensions decrease S-nitrosothiol formation while increasing disulfide formation, indicating that tissue oxygen levels are optimal for nitrosothiol-mediated signaling [14] [18].

Transnitrosation reactions enable the transfer of nitroso groups from one S-nitrosothiol to another thiol, facilitating selective protein modification [17]. This mechanism is particularly important for S-nitrosoglutathione, which can serve as a mobile reservoir of nitric oxide bioactivity and transfer nitroso groups to specific protein targets [17].

The thiol microenvironment significantly influences S-nitrosothiol formation, with thiol reactivity being enhanced by the presence of acidic and basic amino acids surrounding reactive cysteine residues [1]. Local hydrophobicity also enhances S-nitrosation due to increased solubility of nitric oxide and its intermediates in hydrophobic environments [1].

Data Tables

| Mechanism | Rate Constant (M^-1s^-1) | Biological Significance |

|---|---|---|

| Protein S-Nitrosation | > 6 × 10^7 | Protein function regulation |

| Hemoglobin Nitrite Reductase | pH dependent | Hypoxic NO generation |

| Hypoxic Vasodilation | O2 dependent | Tissue oxygenation |

| S-Nitrosothiol Formation | 3 × 10^5 (GSH) | Redox signaling |

| Formation Pathway | Conditions | Products |

|---|---|---|

| NO autooxidation | Aerobic | N2O3 + NO2 |

| Nitrous acid disproportionation | Acidic pH | N2O3 + H2O |

| Hemoglobin-catalyzed | Hypoxic | N2O3 + MetHb |

| Membrane-associated | Lipid environment | Enhanced N2O3 |

Physical Description

XLogP3

UNII

GHS Hazard Statements

H270 (100%): May cause or intensify fire;

oxidizer [Danger Oxidizing gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H310+H330 (100%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;

acute toxicity, inhalation];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Compressed Gas;Corrosive;Acute Toxic